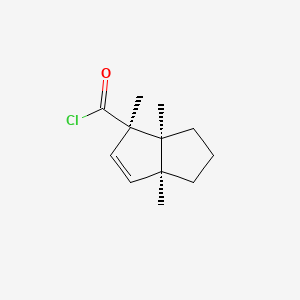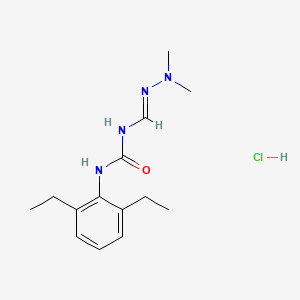
Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride: is a synthetic organic compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a urea moiety substituted with a dimethylamidino group and a 2,6-diethylphenyl group, making it unique in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride typically involves the reaction of 2,6-diethylphenyl isocyanate with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the urea moiety, converting it into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amidino group, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted urea derivatives, oxidized phenyl compounds, and reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts for organic reactions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
- Evaluated for its role in drug delivery systems due to its unique chemical properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the formulation of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved include the inhibition of enzyme activity through competitive binding or the alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Urea, 1-dimethylamidino-3-(2,6-dimethylphenyl)-, hydrochloride
- Urea, 1-dimethylamidino-3-(2,6-diisopropylphenyl)-, hydrochloride
- Urea, 1-dimethylamidino-3-(2,6-dichlorophenyl)-, hydrochloride
Comparison:
- Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride is unique due to the presence of the 2,6-diethylphenyl group, which imparts distinct steric and electronic properties.
- Compared to its dimethyl and diisopropyl analogs, the diethyl derivative exhibits different reactivity and binding affinity towards molecular targets.
- The dichlorophenyl analog shows different chemical behavior due to the presence of electron-withdrawing chlorine atoms, affecting its reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
65009-07-6 |
|---|---|
Molekularformel |
C14H23ClN4O |
Molekulargewicht |
298.81 g/mol |
IUPAC-Name |
1-(2,6-diethylphenyl)-3-[(E)-(dimethylhydrazinylidene)methyl]urea;hydrochloride |
InChI |
InChI=1S/C14H22N4O.ClH/c1-5-11-8-7-9-12(6-2)13(11)17-14(19)15-10-16-18(3)4;/h7-10H,5-6H2,1-4H3,(H2,15,16,17,19);1H |
InChI-Schlüssel |
ZDYJJSHHDRAXEI-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N/C=N/N(C)C.Cl |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC=NN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


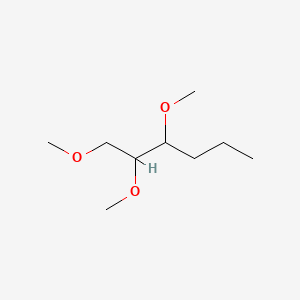
![N-Butanol,[1-14C]](/img/structure/B13811629.png)
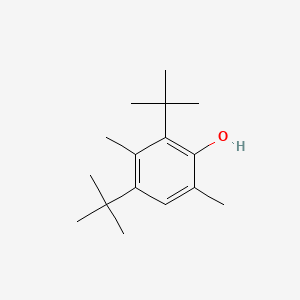
![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
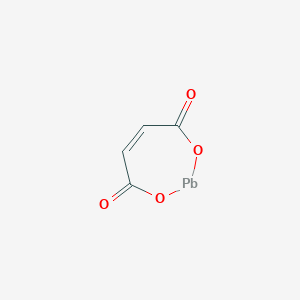
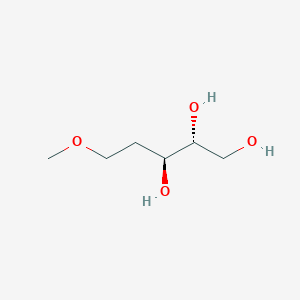
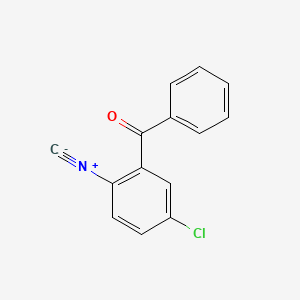
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
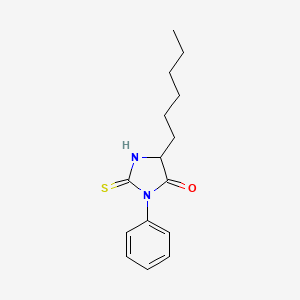
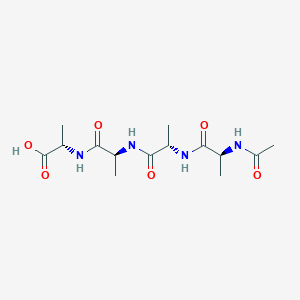
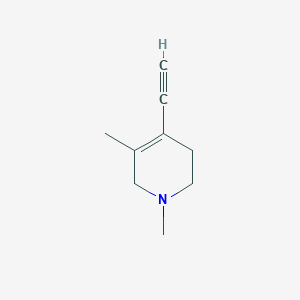
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
